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Cat. No.: B069940 Get Quote

Introduction
1-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with potential

applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring,

a nitrile group, and a chiral center, necessitates a comprehensive spectroscopic analysis for

unambiguous identification and characterization. This guide provides a detailed predictive

overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) data for this molecule.

Due to the limited availability of published experimental spectra for 1-Methyl-5-oxopyrrolidine-
3-carbonitrile (CAS 172261-37-9), this document leverages spectral data from closely related

analogs, namely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, to forecast

the spectral features of the target compound. The rationale behind these predictions is

explained in detail, offering researchers a robust framework for the identification and analysis of

this and similar molecules.

Molecular Structure and Key Features
The structural formula of 1-Methyl-5-oxopyrrolidine-3-carbonitrile is presented below. Key

structural features that will influence its spectroscopic properties include the N-methyl group,

the five-membered lactam ring, the carbonyl group, and the cyano group at the C3 position.
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Caption: Molecular structure of 1-Methyl-5-oxopyrrolidine-3-carbonitrile.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the electronic environment

and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts are

based on the analysis of related N-methylpyrrolidinone structures.

Predicted ¹H NMR Data
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Protons
Predicted
Chemical
Shift (ppm)

Multiplicity Integration
Coupling
Constant
(J) in Hz

Rationale

N-CH₃ ~2.8 Singlet 3H -

The N-methyl

group is a

singlet due to

the absence

of adjacent

protons. Its

chemical shift

is influenced

by the

electron-

withdrawing

nature of the

adjacent

nitrogen and

carbonyl

group.

H-3 ~3.3 - 3.5 Multiplet 1H -

This proton is

at a chiral

center and is

coupled to

the two

diastereotopi

c protons at

C-2 and C-4.

The presence

of the

electron-

withdrawing

cyano group

will shift it

downfield.

H-2 ~3.4 - 3.7 Multiplet 2H - These

protons are
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adjacent to

the nitrogen

atom and are

diastereotopi

c, leading to

complex

splitting

patterns.

They are

coupled to

the H-3

proton.

H-4 ~2.5 - 2.8 Multiplet 2H -

These

protons are

adjacent to

the carbonyl

group and

are

diastereotopi

c. They are

coupled to

the H-3

proton.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-5-oxopyrrolidine-3-
carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard.
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Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide

information about the types of carbon atoms present (e.g., carbonyl, nitrile, aliphatic).

Predicted ¹³C NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b069940?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift
(ppm)

Rationale

C=O ~175

The carbonyl carbon of the

lactam ring is expected in this

region, consistent with data

from related pyrrolidinones.

C≡N ~118
The carbon of the nitrile group

typically appears in this range.

C-3 ~30 - 35

The presence of the electron-

withdrawing nitrile group will

influence the chemical shift of

this methine carbon.

C-2 ~45 - 50

This carbon is adjacent to the

nitrogen atom and will be

shifted downfield.

C-4 ~30 - 35
This carbon is adjacent to the

carbonyl group.

N-CH₃ ~30

The N-methyl carbon is

expected in this aliphatic

region.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in

0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural

elucidation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments

(DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃

groups.

Data Processing: Process the data similarly to the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Predicted IR Absorption Bands

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

C≡N Stretch ~2240 - 2260
Medium to Strong,

Sharp

The nitrile group has a

characteristic sharp

absorption in this

region.[1][2]

C=O Stretch (Amide) ~1680 - 1700 Strong

The carbonyl group of

the five-membered

lactam ring will show a

strong absorption.

C-H Stretch (Aliphatic) ~2850 - 3000 Medium

These bands

correspond to the C-H

stretching vibrations of

the methyl and

methylene groups.

Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt

plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR). If the sample is a solid, a

KBr pellet or a Nujol mull can be prepared.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.
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Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

Ion Predicted m/z Rationale

[M]⁺ 124.0688

The molecular ion peak

corresponding to the exact

mass of C₆H₈N₂O.

[M-HCN]⁺ 97

Loss of hydrogen cyanide is a

common fragmentation

pathway for nitriles.

[M-CH₃]⁺ 109 Loss of the N-methyl group.

[M-CO]⁺ 96 Loss of a carbonyl group.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS

or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.
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Sample Introduction
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Caption: General workflow for Mass Spectrometry analysis.

Conclusion
This technical guide provides a comprehensive predictive analysis of the spectroscopic data for

1-Methyl-5-oxopyrrolidine-3-carbonitrile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data,

derived from the analysis of structurally similar compounds, offer a valuable resource for

researchers working on the synthesis and characterization of this molecule. The outlined

experimental protocols provide a standardized approach for obtaining high-quality spectral

data. It is imperative that any experimentally obtained spectra are compared against these

predictions to confirm the identity and purity of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectroscopyonline.com [spectroscopyonline.com]

2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 1-Methyl-5-
oxopyrrolidine-3-carbonitrile: A Predictive Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b069940#spectroscopic-data-for-1-
methyl-5-oxopyrrolidine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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